molecular formula C3H7BO2 B1485880 Cyclopropyl-d5-boronic acid CAS No. 1850305-91-7

Cyclopropyl-d5-boronic acid

Cat. No.: B1485880
CAS No.: 1850305-91-7
M. Wt: 90.93 g/mol
InChI Key: WLVKDFJTYKELLQ-UXXIZXEISA-N
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Description

Cyclopropyl-d5-boronic acid is a deuterated boronic acid derivative where the cyclopropyl group is fully deuterated. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural properties and reactivity. The deuterium atoms can provide insights into reaction mechanisms and metabolic pathways, making it a valuable tool in research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-boronic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropyl-d5-magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . This method is efficient and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures are crucial to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-d5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products:

    Arylcyclopropanes: Formed through Suzuki-Miyaura coupling.

    Cyclopropylboronic Esters: Resulting from oxidation reactions.

Scientific Research Applications

Cyclopropyl-d5-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl-d5-boronic acid in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . The deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism through kinetic isotope effects.

Comparison with Similar Compounds

Uniqueness: Cyclopropyl-d5-boronic acid is unique due to the presence of deuterium atoms, which provide valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where isotope labeling is required.

Properties

IUPAC Name

(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKDFJTYKELLQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264145
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850305-91-7
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl-d5-boronic acid
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Cyclopropyl-d5-boronic acid
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Cyclopropyl-d5-boronic acid
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Cyclopropyl-d5-boronic acid
Reactant of Route 5
Cyclopropyl-d5-boronic acid
Reactant of Route 6
Cyclopropyl-d5-boronic acid

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